molecular formula C13H16Cl3NO B2675923 2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide CAS No. 733796-09-3

2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide

Cat. No.: B2675923
CAS No.: 733796-09-3
M. Wt: 308.63
InChI Key: POJIBDPGGAVRCY-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide is an organic compound with the molecular formula C12H14Cl3NO It is a derivative of acetamide, characterized by the presence of chloro and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide typically involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-chloropentylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chloro and dichlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide involves its interaction with specific molecular targets. The chloro and dichlorophenyl groups may facilitate binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,4-dichlorophenyl)acetamide: A closely related compound with similar structural features.

    N-(2,6-dimethylphenyl)chloroacetamide: Another derivative of acetamide with different substituents.

    2-chloro-N-(4-nitrophenyl)acetamide: A compound with a nitrophenyl group instead of a dichlorophenyl group.

Uniqueness

2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide is unique due to its specific combination of chloro and dichlorophenyl groups, which may confer distinct chemical and biological properties. Its longer pentyl chain also differentiates it from other similar compounds, potentially affecting its solubility, reactivity, and interactions with molecular targets.

Properties

IUPAC Name

2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3NO/c1-2-3-9(8-17-13(18)7-14)11-5-4-10(15)6-12(11)16/h4-6,9H,2-3,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJIBDPGGAVRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CNC(=O)CCl)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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